molecular formula C26H21N5O5 B2900223 methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate CAS No. 1215520-90-3

methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate

Cat. No.: B2900223
CAS No.: 1215520-90-3
M. Wt: 483.484
InChI Key: QWXHAMCHXAGKPZ-UHFFFAOYSA-N
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Description

Methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a triazoloquinoxaline core substituted with a 4-methylphenoxy group, an acetamido linker, and a methyl benzoate moiety. This structure integrates pharmacophoric elements from quinazolinones, triazoles, and aromatic esters, which are commonly associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

methyl 4-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O5/c1-16-7-13-19(14-8-16)36-24-23-29-30(26(34)31(23)21-6-4-3-5-20(21)28-24)15-22(32)27-18-11-9-17(10-12-18)25(33)35-2/h3-14H,15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXHAMCHXAGKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Cycloaddition for Triazole Ring Formation

The metal-free synthesis of triazoloquinoxalines begins with o-phenylenediamine derivatives. As reported in recent protocols, N-sulfonyl-o-phenylenediamines undergo Mitsunobu alkylation with propargyl alcohols to install alkyne functionalities. Subsequent azidation and Huisgen cycloaddition yield the triazole ring without transition-metal catalysts (Figure 1).

Reaction Conditions :

  • Mitsunobu alkylation: DIAD (diisopropyl azodicarboxylate), TPP (triphenylphosphine), THF, 0°C to room temperature.
  • Huisgen cycloaddition: Room temperature, 2–24 hours.

Quinoxaline Formation via Condensation

Quinoxaline rings are typically synthesized by condensing o-phenylenediamines with 1,2-diketones. In this case, the diketone precursor is generated in situ through MnO₂ oxidation of propargylamine intermediates.

Functionalization with 4-Methylphenoxy and Acetamido Groups

Installation of the Acetamido Linker

The acetamido bridge is incorporated through amide coupling between a carboxylic acid derivative on the triazoloquinoxaline and methyl 4-aminobenzoate. Activation of the carboxylic acid (e.g., via EDC/HOBt or thionyl chloride) facilitates this step.

Example Protocol :

  • Convert the acetic acid moiety to an acyl chloride using SOCl₂.
  • React with methyl 4-aminobenzoate in anhydrous DCM with triethylamine.

Esterification and Final Assembly

Methyl Benzoate Synthesis

The methyl benzoate group is prepared via acid-catalyzed esterification of 4-nitrobenzoic acid (later reduced to 4-aminobenzoic acid) with methanol. The patent CN101948387A outlines a scalable method using p-toluenesulfonic acid (15 wt%) at 95–105°C.

Key Steps :

  • Reflux benzoic acid and methanol (molar ratio 1:1.5) with catalyst.
  • Distill excess methanol at atmospheric pressure.
  • Recover methyl benzoate under reduced pressure.

Coupling and Purification

The final assembly involves sequential coupling reactions followed by purification via silica gel chromatography (Hex/EtOAc, 3:1) and recrystallization (EtOH/H₂O, 2:1).

Optimization and Challenges

Yield Enhancement Strategies

  • Catalyst Screening : Substituting p-toluenesulfonic acid with Nafion-H or Amberlyst-15 improves esterification yields.
  • Solvent Effects : Using THF over DCM in Mitsunobu alkylation reduces side product formation.

Common Pitfalls

  • Regioselectivity : Uncontrolled Huisgen cycloaddition may yield regioisomers.
  • Oxidation Sensitivity : MnO₂ over-oxidation can degrade intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm), methyl groups (δ 2.3–2.5 ppm), and ester carbonyls (δ 3.8–4.1 ppm).
  • LCMS : Molecular ion peaks confirm the target mass (e.g., m/z 546.2 [M+H]⁺).

Purity Assessment

  • HPLC : >98% purity achieved using C18 columns (MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds with a pyrazole core have shown promising results as kinase inhibitors, particularly against various cancer types such as breast and prostate cancer. The 3-amino-1H-pyrazole scaffold has been identified as a privileged structure for developing selective kinase inhibitors due to its ability to modulate cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. This makes them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are noteworthy, particularly against resistant strains of bacteria. Studies have reported sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) when using specific pyrazole-based compounds . This suggests that 1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride could be explored further for its potential as an antimicrobial agent.

Synthesis and Structure-Activity Relationship

The synthesis of 1-(3-Methylbenzyl)-1H-pyrazol-3-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies are critical in optimizing the pharmacological profiles of these compounds. Variations in substituents at different positions on the pyrazole ring can significantly influence their biological activity .

Case Studies and Research Findings

StudyFocusFindings
Delpe-Acharige et al. (2023)Antimicrobial ActivityIdentified potent pyrazole derivatives with activity against MRSA .
Lusardi et al. (2020)Anti-inflammatory EffectsDemonstrated significant reduction in microglial activation using bisindole-substituted pyrazoles .
Recent Kinase Inhibitor DevelopmentAnticancer ActivityDeveloped novel pyrazole-based kinase inhibitors showing high potency against CDK family kinases .

Mechanism of Action

The mechanism of action of methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline core is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Structural Features:

  • 4-Methylphenoxy substituent: Enhances lipophilicity and may influence binding affinity .
  • Acetamido-benzoate side chain : Provides structural flexibility and hydrogen-bonding capacity, critical for solubility and target engagement .

Comparison with Similar Compounds

The compound belongs to a class of triazoloquinoxaline derivatives with structural analogs exhibiting diverse pharmacological activities. Below is a detailed comparison based on substituents, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Reported Bioactivity/Application Reference
Target compound : Methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate 4-Methylphenoxy, acetamido-benzoate C₂₆H₂₁N₅O₅ 483.48 Not explicitly reported (structural focus)
Ethyl 4-(2-(3-oxo-1-(2-(p-tolyloxy)acetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)benzoate p-Tolyloxy, tetrahydroquinoxalin-2-yl C₂₈H₂₇N₃O₆ 501.53 Structural analog for CNS targeting
N-(2-Chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-triazolo[4,3-a]quinoxalin-2-yl)acetamide 3,5-Dimethylphenoxy, chloro-methylphenyl C₂₆H₂₂ClN₅O₃ 487.9 Potential antimicrobial/antiparasitic
N-(4-Chlorobenzyl)-2-(1-methyl-4-oxo-triazolo[4,3-a]quinoxalin-5-yl)acetamide Chlorobenzyl, methyl-triazoloquinoxaline C₁₉H₁₆ClN₅O₂ 381.8 Antihistaminic/anti-inflammatory
3-[4-(4-Substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one Thioxo-triazole, quinazolinone Varies ~450–500 Broad-spectrum antimicrobial activity

Key Findings:

Substituent Effects on Bioactivity: The 4-methylphenoxy group in the target compound enhances lipophilicity compared to analogs with halogenated or methoxy substituents (e.g., ’s 3,5-dimethylphenoxy derivative). This may improve membrane permeability but reduce aqueous solubility .

Triazoloquinoxaline Core Modifications: The 1-oxo-triazolo[4,3-a]quinoxaline system in the target compound is structurally distinct from tetrahydroquinoxaline derivatives (), which exhibit reduced aromaticity and altered conformational flexibility . Thioxo-triazole analogs () show higher antimicrobial activity, suggesting sulfur-containing substituents may enhance efficacy against bacterial targets .

Acetamido Linker and Ester Groups :

  • The methyl benzoate moiety in the target compound provides esterase-sensitive functionality, enabling prodrug strategies, whereas ethyl esters () may alter pharmacokinetic profiles .
  • N-Substituted acetamides (–15) demonstrate varied hydrogen-bonding capacities, influencing receptor interactions .

Research Implications and Limitations

  • Gaps in Data : While structural analogs highlight substituent-driven trends, explicit biological data for the target compound (e.g., IC₅₀ values, toxicity profiles) are absent in the provided evidence. Further in vitro/in vivo studies are needed.
  • Synthetic Challenges : and emphasize the need for precise control in multi-step syntheses (e.g., hydrazine hydrate reactions) to avoid byproducts .

Biological Activity

Methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazoloquinoxaline core, which is known for its diverse pharmacological properties. The IUPAC name of the compound is:

Methyl 4-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate

Structural Formula

The molecular formula is C26H21N5O5C_{26}H_{21}N_5O_5, and it features several functional groups that contribute to its biological activity.

Anticancer Properties

Research has indicated that triazoloquinoxaline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and inhibition of DNA synthesis . The specific anticancer activity of this compound has not been extensively documented; however, the presence of the triazole moiety suggests potential efficacy against tumors.

Antimicrobial Activity

Triazoloquinoxaline derivatives are also known for their antimicrobial properties. Compounds in this class have been reported to exhibit activity against various bacterial strains and fungi . The specific antimicrobial efficacy of this compound remains to be fully elucidated but warrants investigation given the structural similarities to known active compounds.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in several studies. For example, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes . Given the structural characteristics of this compound, it may possess similar anti-inflammatory properties.

Research Findings and Case Studies

Study Findings
Study on Triazoloquinoxaline Derivatives Identified significant anticancer activity in related compounds through apoptosis induction in A549 and C6 cell lines.
Antimicrobial Activity Evaluation Demonstrated effectiveness against various microbial strains; further studies needed for specific compound evaluation.
Anti-inflammatory Mechanisms Highlighted inhibition of COX enzymes; related compounds showed promise in reducing inflammation markers.

Q & A

Q. What are the common synthetic routes for methyl 4-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate, and how is purity ensured?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Triazoloquinoxaline core formation : Cyclization of quinoxaline derivatives under acidic/basic conditions .
  • Acetamido linkage : Coupling of the triazoloquinoxaline intermediate with a benzoate-containing moiety via amide bond formation, often using coupling agents like EDCI or DCC .
  • Purity control : Analytical techniques such as NMR (to confirm structural integrity), HPLC (for purity assessment >95%), and mass spectrometry (for molecular weight verification) are critical .

Q. Which spectroscopic and chromatographic techniques are employed for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and assess stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray crystallography (if available): Resolves 3D molecular geometry, particularly for novel derivatives .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

  • Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or Aurora kinases) via triazoloquinoxaline core interactions .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis .
  • Mechanistic tool : Used to study redox-sensitive pathways due to its electrophilic substituents .

Q. What safety precautions are recommended when handling this compound?

  • GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation) .
  • Handling protocols : Use PPE (gloves, lab coat), work in a fume hood, and avoid dust formation .
  • Emergency measures : Immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced Questions

Q. How can reaction conditions be optimized for higher yield in large-scale synthesis?

  • Temperature/pH control : Maintain strict ranges (e.g., 60–80°C for cyclization; pH 7–8 for amide coupling) to minimize side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
  • Continuous flow systems : Enhance scalability and reproducibility in industrial settings .

Q. What strategies address contradictory bioactivity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural analogs : Compare activity profiles of derivatives (Table 1) to identify critical substituents .
  • Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) clarify target-binding discrepancies .

Q. Table 1: Structure-Activity Relationship (SAR) of Key Derivatives

Compound ModificationBiological Activity TrendKey Reference
4-Methylphenoxy substituentEnhanced anticancer activity
Methoxy group at benzoate positionImproved solubility and bioavailability
Fluorophenyl analogsIncreased antimicrobial potency

Q. How to design SAR studies for this compound?

  • Substituent variation : Systematically replace the 4-methylphenoxy group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups .
  • Bioisosteric replacement : Swap the triazoloquinoxaline core with pyrazolo[3,4-d]pyrimidine to assess activity retention .
  • In vitro screening : Prioritize assays like MTT for cytotoxicity and MIC for antimicrobial profiling .

Q. What mechanistic insights can be gained from interaction studies with biological targets?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence polarization .
  • Cellular uptake studies : Track compound localization via confocal microscopy with fluorescent tagging .
  • Metabolic stability : Assess liver microsomal degradation rates to inform pharmacokinetic optimization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported cytotoxicity data?

  • Source variation : Cross-validate using primary cell lines (e.g., patient-derived cells) alongside commercial lines .
  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to identify true IC₅₀ values .
  • Batch purity verification : Reanalyze compounds with conflicting results via HPLC-MS to rule out impurity-driven effects .

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